Ethyl 3-(tert-butyl)-6-chloropicolinate

Descripción

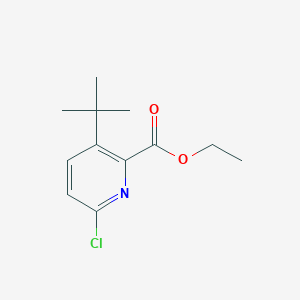

Ethyl 3-(tert-butyl)-6-chloropicolinate is a substituted picolinate derivative characterized by a tert-butyl group at the 3-position and a chlorine atom at the 6-position of the pyridine ring. The tert-butyl substituent enhances steric bulk, which may influence binding affinity in biological systems or stability under environmental conditions. The ethyl ester group at the carboxylate position improves solubility in organic solvents, facilitating synthetic modifications .

Propiedades

Fórmula molecular |

C12H16ClNO2 |

|---|---|

Peso molecular |

241.71 g/mol |

Nombre IUPAC |

ethyl 3-tert-butyl-6-chloropyridine-2-carboxylate |

InChI |

InChI=1S/C12H16ClNO2/c1-5-16-11(15)10-8(12(2,3)4)6-7-9(13)14-10/h6-7H,5H2,1-4H3 |

Clave InChI |

XMMKGCBCPOHSBV-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=C(C=CC(=N1)Cl)C(C)(C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(tert-butyl)-6-chloropicolinate typically involves the esterification of 3-(tert-butyl)-6-chloropicolinic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction parameters, leading to higher purity and consistent quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 3-(tert-butyl)-6-chloropicolinate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The tert-butyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., diethyl ether).

Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products:

Substitution: Products include substituted picolinates with various functional groups replacing the chlorine atom.

Reduction: The major product is the corresponding alcohol.

Oxidation: The major product is the carboxylic acid derivative of the original compound.

Aplicaciones Científicas De Investigación

Ethyl 3-(tert-butyl)-6-chloropicolinate has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of Ethyl 3-(tert-butyl)-6-chloropicolinate involves its interaction with specific molecular targets. The chlorine atom and tert-butyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

Key structural analogs include:

Key Observations :

- Electron-Withdrawing Effects : The 6-chloro substituent in Ethyl 6-chloropicolinate enhances electrophilicity at the pyridine ring, favoring cross-coupling reactions, whereas the 3-tert-butyl group in the target compound may hinder such reactions due to steric effects .

- Solubility and Bioavailability : Ethyl esters generally exhibit higher lipophilicity than methyl esters (e.g., Methyl 6-bromo-3-fluoropicolinate), which may improve membrane permeability in biological systems but reduce aqueous solubility .

Stability and Environmental Impact

- The tert-butyl group in this compound may enhance resistance to hydrolysis compared to analogs like Ethyl 6-chloropicolinate, which is more prone to ester cleavage under acidic or basic conditions .

- Chlorinated pyridines (e.g., 3-Bromo-6-chloroisoquinoline) are often persistent in environmental matrices, but the bulky tert-butyl group in the target compound could reduce bioavailability and bioaccumulation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.